
3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Vue d'ensemble
Description
The compound 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple functional groups, including an amide, pyrimidine, and pyridine rings, which are common in pharmaceuticals and biologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of different aromatic aldehydes with sulfonamides or amines. For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . This suggests that the synthesis of this compound could potentially be carried out through a similar condensation reaction between appropriate pyridine and pyrimidine derivatives with an aniline compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FTIR, 1HNMR, and UV-Visible spectroscopy . These techniques allow for the determination of the functional groups present and the overall molecular conformation. The molecular structure is also influenced by intramolecular interactions, such as hydrogen bonding and aromatic pi-pi interactions, which can affect the compound's stability and reactivity .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of reactive functional groups. For example, the benzylation and nitrosation reactions of pyrimidine derivatives have been studied, leading to the formation of various substituted pyrimidines . These reactions demonstrate the versatility of pyrimidine chemistry and suggest that this compound could undergo similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like PY4DA have been predicted using computational methods, such as Density Functional Theory (DFT) and Swiss ADME online tool for ADMET properties . These properties include solubility, absorption, distribution, metabolism, and excretion characteristics, which are crucial for understanding the pharmacokinetic profile of a compound. The molecular docking studies provide insights into the potential biological targets and the binding affinity of the compound .
Applications De Recherche Scientifique
Coordination Chemistry and Complex Formation
The chemistry of compounds containing pyridine and pyrimidine rings, such as "3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide," is extensively studied for their ability to form complex compounds. These compounds exhibit a wide range of properties, including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. Their ability to form various protonated and/or deprotonated states adds to their versatility in coordination chemistry and applications in designing novel materials with specific magnetic or electrochemical properties (Boča, Jameson, & Linert, 2011).
Pharmacophore Design
Compounds like "this compound" play a crucial role in the design of pharmacophores, especially as inhibitors of proteins involved in inflammation and cancer. The structural motif of pyrimidine and pyridine has been utilized in the design and synthesis of selective inhibitors for enzymes like p38 mitogen-activated protein kinase, which is responsible for proinflammatory cytokine release. The inhibitors developed from these structures have shown significant potency and selectivity, making them potential candidates for drug development (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Synthetic Chemistry and Catalyst Development
The pyranopyrimidine core, derived from structures similar to "this compound," is a key precursor in the synthesis of various medicinal and pharmaceutical compounds due to its broad synthetic applicability and bioavailability. Research into the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts highlights the compound's role in the development of lead molecules for pharmaceutical industries. This synthesis pathway emphasizes the importance of such structures in creating novel compounds with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Central Nervous System (CNS) Acting Drugs
The structural features of "this compound" contribute to its potential in the synthesis of CNS acting drugs. Compounds with heterocycles containing nitrogen, sulfur, and oxygen are significant in producing effects ranging from depression to euphoria and convulsion. Such compounds are utilized in deriving molecules that may act on the CNS, suggesting the therapeutic potential of derivatives in treating various CNS disorders (Saganuwan, 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell signaling, growth, and division. In some cases, they can also contribute to the development of certain types of cancer .
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the enzyme’s activity, preventing the transfer of phosphate groups to proteins, which can disrupt the signaling pathways that promote cell division and growth .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. It can disrupt the signaling pathways that promote cell division and growth, leading to a decrease in the multiplication of tumor cells . Additionally, it can also block the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model .
Result of Action
The result of the compound’s action is a decrease in the multiplication of tumor cells and suppression of some tumors . It can also block the formation of blood vessels in vivo, exhibiting significant anti-angiogenic activity . Furthermore, it shows DNA cleavage activities, altering DNA replication and inhibiting the growth of tumor cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of electron-donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency as anticancer agents . .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It specifically inhibits the activity of tyrosine kinases . The molecule forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Cellular Effects
The effects of 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .
Propriétés
IUPAC Name |
3-amino-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c23-17-5-1-3-15(13-17)21(29)26-18-6-8-19(9-7-18)27-22-25-12-10-20(28-22)16-4-2-11-24-14-16/h1-14H,23H2,(H,26,29)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWWFXJTPIIQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



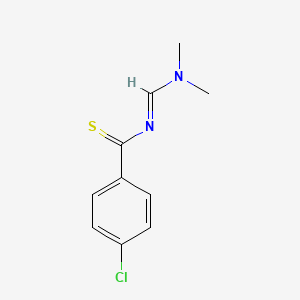
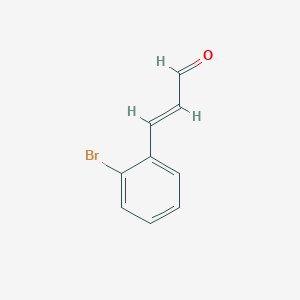

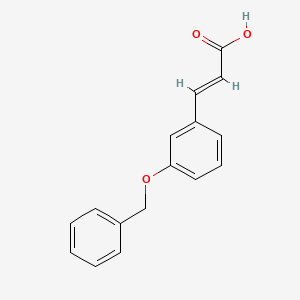
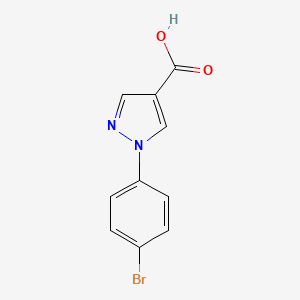

![(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3034127.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B3034128.png)
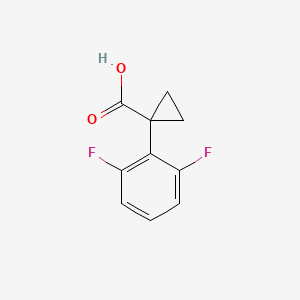
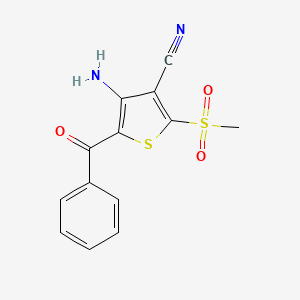

![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)
![3'-(Chloromethyl)-2,6-dimethyl-4-[3-(methylsulfonyl)propoxy]biphenyl](/img/structure/B3034136.png)
